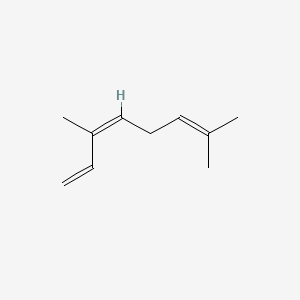![molecular formula C11H12N2O2+ B1235718 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-tryptophanyl radical cation is a tryptophanyl radical cation. It derives from a L-tryptophan. It is a conjugate acid of a L-tryptophanyl radical. It is an enantiomer of a D-tryptophanyl radical cation.
Scientific Research Applications
Corrosion Inhibition
Amino Acid-Based Imidazolium Zwitterions as Corrosion Inhibitors : Novel amino acids based corrosion inhibitors, including derivatives of the compound , have been synthesized and characterized. These inhibitors, like AIZ-1, AIZ-2, and AIZ-3, showed significant corrosion inhibition performance on mild steel. Electrochemical methods and molecular dynamics simulations have supported these findings (Srivastava et al., 2017).
3-Amino Alkylated Indoles as Corrosion Inhibitors : Studies on 3-amino alkylated indoles, related to the target compound, have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency was linked to the ring size of the amino group, with larger rings showing higher efficiency (Verma et al., 2016).
Organic Synthesis and Reactivity
Reactions of Amino-Functionalized 3-Vinyl-1H-Indoles : Studies on the reactions of similar amino-functionalized indoles have demonstrated their utility in creating various substitution, redox, and adduct products. These findings are pivotal for synthetic chemistry involving indoles (Medion-Simon & Pindur, 1991).
Synthesis of Indole-3-Carboxylic Esters : Research on the direct Pd-catalyzed oxidative carbonylation of 2-alkynylaniline derivatives, closely related to the compound of interest, has been conducted. This provides a method for synthesizing indole-3-carboxylic esters, important in pharmaceutical chemistry (Gabriele et al., 2012).
Biological and Medicinal Applications
Antifungal Tripeptides Study Using Density Functional Theory : Computational peptidology, assisted by density functional theory, has been used to study new antifungal tripeptides. These peptides include derivatives of the compound , revealing insights into their reactivity and potential bioactivity (Flores-Holguín et al., 2019).
Synthesis and Biological Evaluation of Organotin-Schiff Bases : The synthesis and characterization of new organotin(IV) complexes with heterocyclic Schiff bases, derived from amino acid compounds similar to the target molecule, have been explored. These complexes demonstrated significant biological activity, suggesting potential medicinal applications (Basu Baul et al., 2017).
properties
Molecular Formula |
C11H12N2O2+ |
|---|---|
Molecular Weight |
204.22 g/mol |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1/t9-/m0/s1 |
InChI Key |
HVGYHDAURCWJGF-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



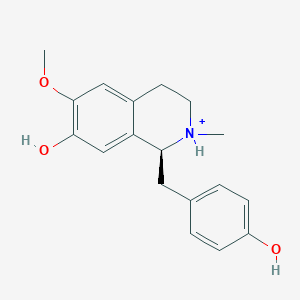

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)


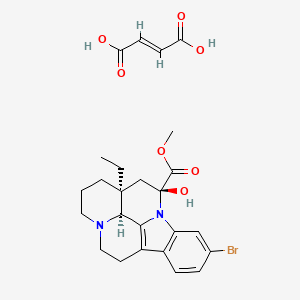
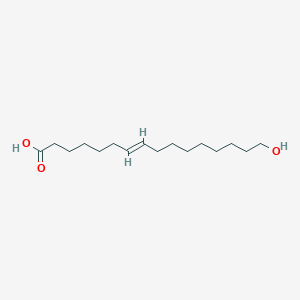
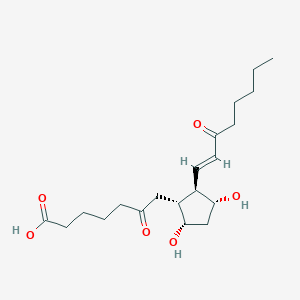
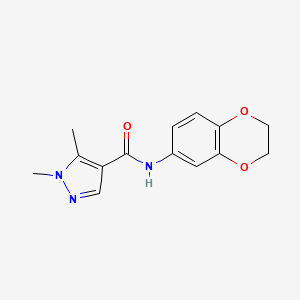

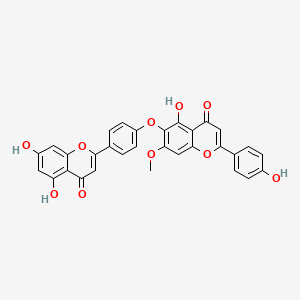
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
